2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, substituted with a 4-butoxyphenyl group at position 9 and a thio-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 2,5-dimethylphenyl group. The butoxyphenyl substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
CAS No. |
1224010-60-9 |
|---|---|
Molecular Formula |
C27H28N6O2S |
Molecular Weight |
500.62 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-4-5-14-35-21-10-8-20(9-11-21)23-16-24-26-29-30-27(32(26)12-13-33(24)31-23)36-17-25(34)28-22-15-18(2)6-7-19(22)3/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,34) |
InChI Key |
LOCKHSJQEPWXAJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)C)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. They are involved in promoting sleep, regulating blood flow, and suppressing seizure activity among other functions.
Mode of Action
The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold in the compound was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths. These compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety.
Biochemical Pathways
The compound affects the adenosine receptor pathways. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors. In particular, fluorescent compounds behave as dual hA2A/hA3 ligands. The preferred binding mode at the single receptor was driven by the substitution present at the 5 position.
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide belongs to a class of pyrazolo[1,5-a][1,2,4]triazole derivatives known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C26H25N6O2S
- Molecular Weight : 504.58 g/mol
- Purity : Typically ≥95% .
The compound features a complex structure that includes a pyrazolo[1,5-a][1,2,4]triazole core linked to various functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a][1,2,4]triazole class exhibit significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated that related pyrazolo derivatives possess potent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to the target compound have shown stronger cytotoxicity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231), indicating potential as effective anticancer agents .
- Mechanisms of Action : The most active derivatives have been observed to induce apoptosis through caspase activation (caspase 3/7 and caspase 9) and inhibit NF-κB signaling pathways. This suggests that the compound may promote programmed cell death and limit tumor growth through multiple pathways .
Antimicrobial Activity
Compounds derived from the triazole class have also been evaluated for their antimicrobial properties:
- Antibacterial Activity : Some derivatives exhibited moderate antibacterial activity against pathogenic bacteria when tested against standard antibiotics like chloramphenicol .
- Fungal Inhibition : The compounds were also assessed for antifungal activity and showed varying degrees of effectiveness against different fungal strains .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Triazole Derivatives :
- Synthesis and Evaluation :
Data Table of Biological Activities
| Activity Type | Compound Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| Anticancer | 3b | MDA-MB-231 | 0.50 | NF-κB inhibition |
| Antibacterial | 76a | Various pathogenic strains | Moderate | Inhibition of bacterial growth |
| Antifungal | N/A | Various fungal strains | Moderate | Disruption of fungal cell wall synthesis |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities owing to its unique structural features. Notably, it has been studied for its potential as:
- Anticancer Agent : The fused pyrazolo-triazolo structure is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Research indicates that derivatives of 1,2,4-triazoles possess significant antibacterial and antifungal properties. The compound may exhibit similar activities against various pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Applications in Drug Development
The unique chemical properties of this compound position it as a valuable scaffold in drug development. Its derivatives have been explored for:
- Hybrid Drug Design : The incorporation of the pyrazolo-triazolo core into hybrid molecules can enhance pharmacological profiles by combining different therapeutic effects .
- Targeted Therapy : Due to its specific interactions with biological targets, the compound may be utilized in developing targeted therapies for diseases like cancer and infections .
Case Studies
Recent studies have highlighted the efficacy of similar compounds:
- Anticancer Studies : A series of triazole derivatives were synthesized and evaluated for their anticancer potential against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Antimicrobial Testing : In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial activity against drug-resistant strains of bacteria such as Staphylococcus aureus .
- Inflammatory Disease Models : Research indicated that certain derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic use in inflammatory diseases .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group in Compound X undergoes oxidation, a reaction critical for modulating biological activity:
-
Controlled Oxidation :
Example Reaction Conditions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (3%) | EtOH, 25°C, 2 h | Sulfoxide derivative | 65–75 |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 4 h | Sulfoxide derivative | 80 |
| KMnO₄ (excess) | H₂O/EtOH, 50°C, 6 h | Sulfone derivative | 55–60 |
Hydrolysis and Transamidation
The acetamide group participates in hydrolysis and substitution:
-
Acid/Base Hydrolysis :
-
Transamidation : Reacts with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 30 min) to yield substituted amides (60–68% yield).
Electrophilic Aromatic Substitution
The electron-rich pyrazolo-triazolo-pyrazine core undergoes regioselective substitutions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-7 position (55% yield) .
-
Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at C-9 (63% yield) .
Nucleophilic Substitution at Thioether
The thioether’s sulfur atom acts as a nucleophilic site:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form sulfonium salts .
-
Arylation : Ullmann-type coupling with aryl iodides (CuI, L-proline) yields biaryl thioethers.
Biological Interactions (Correlated Reactivity)
While not direct chemical reactions, Compound X ’s interactions with biological targets highlight its reactive potential:
-
Thiol-Disulfide Exchange : The thioether may interact with cysteine residues in enzymes, forming disulfide bonds .
-
Hydrogen Bonding : The acetamide’s carbonyl and NH groups participate in binding pocket interactions .
Stability and Degradation
Compound X is stable under ambient conditions but degrades under:
-
UV Light : Photooxidation of the thioether to sulfoxide (t₁/₂ = 48 h).
-
Strong Acids (pH < 2) : Cleavage of the butoxyphenyl ether (80% degradation in 24 h) .
Comparative Reactivity of Analogues
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Comparisons:
Core Structure Variations: The target compound’s pyrazolo-triazolo-pyrazine core is distinct from simpler pyrazolo-pyrimidines (e.g., ) and pyrazolo-triazolo-pyridines (e.g., ).
Substituent Effects :
- The 4-butoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl group in . The longer butoxy chain increases lipophilicity (calculated logP ≈ 3.5 vs. 2.8 for methoxy), which could improve blood-brain barrier penetration .
- The thioacetamide moiety is shared with 3-(ethylthio) derivatives in . However, the 2,5-dimethylphenyl substitution in the target compound may reduce metabolic oxidation compared to alkylthio groups .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling a thioacetamide intermediate with a pre-functionalized pyrazolo-triazolo-pyrazine core, analogous to methods described for triazolo-pyrazine derivatives in . This contrasts with ’s pyrazole synthesis using THF/triethylamine, which is less applicable to fused triazolo systems .
Bioactivity Insights :
- While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit antimicrobial and antifungal properties. For example, 3-(ethylthio)pyrazolo-triazolo-pyridines show MIC values of 4–32 µg/mL against Staphylococcus aureus and Candida albicans . The target’s dimethylphenyl group may further modulate selectivity, as bulky aryl groups often reduce off-target effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo-triazolo-pyrazine core. Key steps include:
- Condensation reactions to assemble the heterocyclic backbone (e.g., pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine) using precursors like substituted pyrazoles and triazoles under reflux conditions with ethanol or DMF as solvents .
- Thioether linkage introduction : Reacting the core with α-chloroacetamide derivatives (e.g., N-(2,5-dimethylphenyl)-2-chloroacetamide) in the presence of a base like K₂CO₃ to form the thioacetamide bond .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and mass spectrometry .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., butoxyphenyl, dimethylphenyl) and thioacetamide connectivity. Aromatic protons typically appear at δ 7.0–8.5 ppm, while aliphatic protons (e.g., butoxy chain) resonate at δ 1.0–4.0 ppm .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z for C₂₈H₂₈N₆O₂S).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity, with IC₅₀ values compared to reference drugs like cisplatin .
- Enzyme inhibition studies : Target kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) to identify potential therapeutic targets .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the pyrazolo-triazolo-pyrazine core?
- Methodological Answer : Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclocondensation steps .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-butoxyphenyl) .
- Temperature control : Maintain reflux conditions (80–120°C) for 6–12 hours to ensure complete ring closure .
Q. How should contradictory data in biological activity (e.g., variable IC₅₀ across studies) be addressed?
- Methodological Answer :
- Standardize assay protocols : Use identical cell lines, passage numbers, and incubation times (e.g., 48–72 hours) to minimize variability .
- Validate target engagement : Employ orthogonal methods like SPR (surface plasmon resonance) to measure binding affinity (Kd) for the proposed biological target .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; consider structural modifications (e.g., fluorination of the phenyl ring) to block metabolic hotspots .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Focus on key interactions (e.g., hydrogen bonds with the triazolo-pyrazine core) .
- QSAR studies : Corporate substituent electronic parameters (Hammett σ) and steric bulk (Taft Es) to model activity trends across derivatives .
Q. What analytical techniques resolve ambiguities in regiochemistry during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
